2-(4-propoxyphenyl)acetohydrazide
Overview
Description
2-(4-propoxyphenyl)acetohydrazide is an organic compound with the molecular formula C11H16N2O2 It is a derivative of acetohydrazide, where the acetohydrazide moiety is substituted with a 4-propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-propoxyphenyl)acetohydrazide typically involves the reaction of 4-propoxybenzaldehyde with hydrazine hydrate, followed by acetylation. The general synthetic route can be summarized as follows:
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Formation of 4-propoxybenzaldehyde hydrazone
Reagents: 4-propoxybenzaldehyde, hydrazine hydrate
Conditions: Reflux in ethanol
Reaction: [ \text{C}{10}\text{O} + \text{N}_2\text{H}_4 \rightarrow \text{C}{10}\text{N}_2\text{O} ]
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Acetylation of the hydrazone
Reagents: Acetic anhydride
Conditions: Room temperature
Reaction: [ \text{C}{10}\text{N}_2\text{O} + \text{C}_4\text{H}{16}\text{N}_2\text{O}_2 ]
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-propoxyphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oximes or nitriles.
Reduction: Can be reduced to form amines.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazides or hydrazones.
Scientific Research Applications
2-(4-propoxyphenyl)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: Used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-(4-propoxyphenyl)acetohydrazide in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide moiety. This interaction can lead to the inhibition of specific enzymatic pathways or modulation of receptor activity, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)acetohydrazide
- 2-(4-ethoxyphenyl)acetohydrazide
- 2-(4-butoxyphenyl)acetohydrazide
Comparison
2-(4-propoxyphenyl)acetohydrazide is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit different solubility, stability, and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-propoxyphenyl)acetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-7-15-10-5-3-9(4-6-10)8-11(14)13-12/h3-6H,2,7-8,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXFKQGIDXDDFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288484 | |
Record name | 4-Propoxybenzeneacetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61904-56-1 | |
Record name | 4-Propoxybenzeneacetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61904-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Propoxybenzeneacetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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